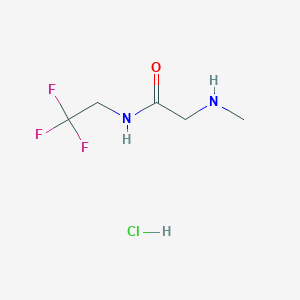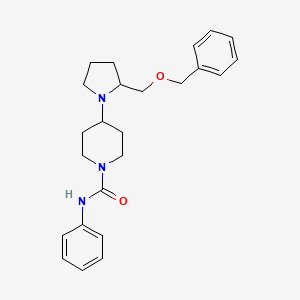
4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a piperidine ring, a benzyl group, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis of this compound is not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For example, the pyrrolidine and piperidine rings could be formed through cyclization reactions . The benzyloxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, and the pyrrolidine and piperidine rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s potential as an anticancer agent has drawn significant interest. Researchers have explored its effects on various cancer cell lines, including colon cancer (e.g., HCT116 cells). Preliminary studies indicate that it inhibits cancer cell proliferation, making it a promising candidate for further investigation .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Among the synthesized derivatives, one specific compound (5j) exhibited notable inhibition against Escherichia coli (E. coli) bacteria. Further studies could explore its mechanism of action and potential clinical applications .
Microtubule-Targeting Agent
The compound’s structure suggests that it may interact with microtubules, essential components of cellular division. Microtubule-targeting agents are crucial in cancer therapy, disrupting cell division and inducing apoptosis. Investigating its binding affinity and effects on microtubule dynamics could provide valuable insights .
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors play a role in epigenetic regulation and have therapeutic potential in cancer treatment. This compound has shown HDAC inhibitory response, which could impact gene expression and cell behavior. Further studies may explore its selectivity, toxicity, and combination with other HDAC inhibitors .
Structure-Activity Relationship (SAR) Optimization
Researchers can focus on modifying specific regions of the compound to enhance its pharmacological properties. SAR studies aim to understand how structural changes impact biological activity. By systematically altering substituents, scientists can optimize its efficacy, bioavailability, and safety profile .
Computational Modeling and Spectroscopic Studies
The compound’s structural properties have been investigated using computational methods (density functional theory, NMR calculations) and experimental techniques (FTIR, UV-Vis, NMR). These studies provide insights into bond lengths, vibrational frequencies, electronic properties, and thermodynamic parameters. Understanding its molecular behavior aids in drug design and optimization .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-phenyl-4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-21-10-5-2-6-11-21)26-16-13-22(14-17-26)27-15-7-12-23(27)19-29-18-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFJWJSVLVAPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)NC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)
![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)
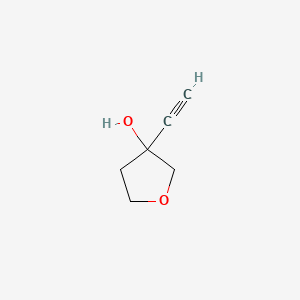
![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)
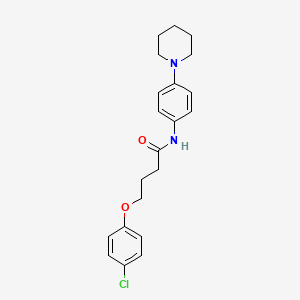
![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

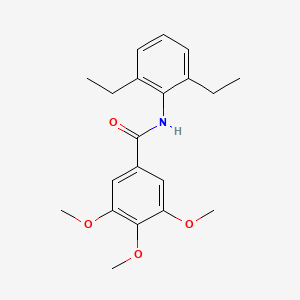
![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)
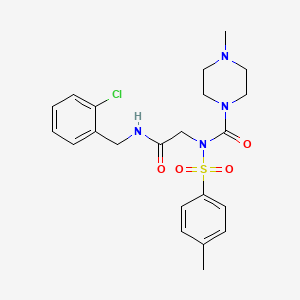
![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)


